BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

NQO2 inhibition Inflammation Cancer

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 301307‑86‑8) is a synthetic small molecule characterized by a benzothiazole‑phenyl core coupled to a 3,5‑dimethoxybenzamide moiety (C₂₂H₁₈N₂O₃S, MW 390.46) [REFS‑1]. It belongs to a broad class of benzothiazole‑benzamide derivatives that have been explored in patent and literature disclosures for diverse therapeutic targets, including CB1 receptor inverse agonism [REFS‑2], LRRK2 kinase inhibition relevant to Parkinson's disease [REFS‑3], and modulation of adenosine receptors [REFS‑4].

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 301307-86-8
Cat. No. B2871450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
CAS301307-86-8
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC
InChIInChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-7-5-6-14(10-16)22-24-19-8-3-4-9-20(19)28-22/h3-13H,1-2H3,(H,23,25)
InChIKeyVICHZQQNTILCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 301307-86-8) – Compound Class & Baseline Characteristics for Research Procurement


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 301307‑86‑8) is a synthetic small molecule characterized by a benzothiazole‑phenyl core coupled to a 3,5‑dimethoxybenzamide moiety (C₂₂H₁₈N₂O₃S, MW 390.46) [REFS‑1]. It belongs to a broad class of benzothiazole‑benzamide derivatives that have been explored in patent and literature disclosures for diverse therapeutic targets, including CB1 receptor inverse agonism [REFS‑2], LRRK2 kinase inhibition relevant to Parkinson's disease [REFS‑3], and modulation of adenosine receptors [REFS‑4]. Unlike many in‑class analogs that remain confined to single‑target screening libraries, this specific meta‑substituted regioisomer appears in multiple independent patent families and commercial screening collections, making it a readily accessible entry point for structure‑activity relationship (SAR) expansion or probe development campaigns.

Why Generic Substitution Fails for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide: Regioisomer & Substitution‑Pattern Specificity


The benzothiazole‑benzamide scaffold is not a single interchangeable entity; small structural variations among regioisomers and methoxy‑substitution patterns produce markedly different biological fingerprints. The target compound carries the benzothiazole at the meta position of the aniline ring and 3,5‑dimethoxy substitution on the benzamide, a combination that is distinct from its ortho‑ (CAS 312742‑55‑5) and para‑ (CAS 312742‑56‑6) regioisomers, as well as from 2,4‑, 2,6‑, and 3,4‑dimethoxy variants [REFS‑1]. In the NQO2 inhibitor series, for instance, the 3,5‑dimethoxybenzothiazole subset exhibited an IC₅₀ potency range that differed substantially from the 2,4‑dimethoxy and 3,4‑dimethoxy subsets, with the most active compound in the 3,5‑series achieving an IC₅₀ of 25 nM [REFS‑2]. Moreover, patent disclosures explicitly claim the benzothiazole‑phenyl‑benzamide core within defined substitution boundaries for CB1 [REFS‑3] and LRRK2 [REFS‑4] targets, indicating that regio‑ and substituent‑specificity is critical for target engagement. A procurement decision that treats any benzothiazole‑benzamide as functionally equivalent therefore risks acquiring a compound with undetermined or irrelevant bioactivity for the intended screening cascade.

Product‑Specific Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide


NQO2 Enzymatic Potency of the 3,5‑Dimethoxybenzothiazole Sub‑Series vs. Other Dimethoxy Regioisomers

In a systematic NQO2 screening campaign of 55 benzothiazole derivatives, compounds bearing the 3,5‑dimethoxy substitution pattern demonstrated nanomolar potency that was superior to the 2,4‑dimethoxy and 3,4‑dimethoxy series [REFS‑1]. While the exact IC₅₀ of the target compound has not been disclosed in the primary literature, the most potent congener within the 3,5‑dimethoxy subclass achieved an IC₅₀ of 25 nM, and several 3,5‑dimethoxy analogs fell into the sub‑100 nM range [REFS‑1]. In contrast, the 2,4‑dimethoxy and 3,4‑dimethoxy series required higher concentrations to achieve comparable inhibition [REFS‑1].

NQO2 inhibition Inflammation Cancer Benzothiazole SAR

Meta‑Substitution on the Phenyl Linker: Differentiation from Ortho‑ and Para‑Regioisomers in Patent‑Claimed Target Engagement

Patent disclosures for CB1 receptor inverse agonists and LRRK2 kinase inhibitors explicitly claim benzothiazole‑benzamide compounds where the benzothiazole is attached at the meta position of the central phenyl ring [REFS‑1][REFS‑2]. The ortho‑ (CAS 312742‑55‑5) and para‑ (CAS 312742‑56‑6) regioisomers are not explicitly exemplified in these patent families, suggesting that meta‑orientation is preferred for target engagement [REFS‑1][REFS‑2]. While no public head‑to‑head IC₅₀ comparison across the three regioisomers is available, the absence of ortho and para analogs from the claims implies a SAR cliff that would be disrupted by simple regioisomer substitution.

CB1 receptor LRRK2 kinase Regioisomer specificity Patent SAR

3,5‑Dimethoxy vs. Unsubstituted Benzamide: Implications for ADME and Physicochemical Profile

The 3,5‑dimethoxy substitution on the benzamide ring differentiates the target compound from the unsubstituted benzamide analog (CAS 313535‑65‑8). The 3,5‑dimethoxybenzamide motif is a recognized pharmacophore that modulates lipophilicity and hydrogen‑bonding capacity [REFS‑1]. Calculated LogP for the target compound (cLogP ≈ 4.5–5.0) is approximately 0.8–1.2 log units higher than the unsubstituted benzamide (cLogP ≈ 3.7), while the two methoxy groups introduce additional hydrogen‑bond acceptors that can influence target binding and metabolic stability [REFS‑1]. In the NQO2 series, the 3,5‑dimethoxy substitution consistently outperformed the unsubstituted phenyl in enzyme inhibition, supporting the functional relevance of the dimethoxy motif [REFS‑2].

LogP Solubility Metabolic stability 3,5‑Dimethoxy pharmacophore

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is stocked by multiple reputable screening‑compound vendors (e.g., ChemDiv, A2B Chem) at catalog purities typically ≥95 % [REFS‑1][REFS‑2]. In contrast, the ortho‑ (312742‑55‑5) and para‑ (312742‑56‑6) regioisomers, as well as the 2,4‑dimethoxy analog, are listed by fewer suppliers and often with lower or unspecified purity levels [REFS‑1]. This broader commercial availability reduces lead times and ensures batch‑to‑batch consistency, which is critical for reproducible SAR studies.

Procurement Purity Vendor comparison Screening collection

Absence of Pan‑Assay Interference (PAINS) Alerts vs. Common Benzothiazole Screening Hits

Computational PAINS filtering of the target compound reveals zero structural alerts, whereas several 2‑aminobenzothiazole derivatives and 2‑(2‑hydroxyphenyl)benzothiazole analogs trigger frequent‑hitter warnings due to redox activity or metal chelation [REFS‑1]. The absence of PAINS flags in the target compound reduces the risk of false‑positive assay signals that plague benzothiazole screening libraries.

PAINS filters Assay interference Drug‑likeness Screening quality

Optimal Research & Industrial Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide


NQO2‑Targeted Probe Development for Inflammatory Disease & Oncology

The compound's placement within the most potent 3,5‑dimethoxybenzothiazole sub‑series for NQO2 inhibition (IC₅₀ down to 25 nM) makes it a logical starting scaffold for medicinal chemistry optimization [REFS‑1]. Procurement of the meta‑regioisomer ensures alignment with the SAR landscape delineated in the Molecules 2024 publication, where 3,5‑dimethoxy substitution consistently outperformed 2,4‑ and 3,4‑dimethoxy variants [REFS‑1].

LRRK2‑Centric Parkinson's Disease Drug Discovery

Given the explicit inclusion of the meta‑substituted benzothiazole‑phenyl‑benzamide core in LRRK2 inhibitor patent claims (WO2019122197A1), the compound is a validated entry point for LRRK2‑targeted screening cascades [REFS‑2]. Its commercial availability at ≥95 % purity enables immediate initiation of kinome‑wide selectivity profiling.

CB1 Receptor Inverse Agonist Screening for Metabolic Disorders

The compound falls within the structural scope of US Patent US20040110809A1, which claims 2‑amidobenzothiazoles as CB1 receptor inverse agonists [REFS‑3]. As a meta‑regioisomer, it can serve as a reference ligand for CB1 binding and functional assays, with the advantage of multi‑supplier sourcing ensuring batch consistency.

Diversity‑Oriented Synthesis & Fragment‑Based Library Expansion

The absence of PAINS alerts, combined with the well‑characterized benzothiazole‑benzamide core and the synthetic accessibility of the 3,5‑dimethoxybenzamide moiety, positions the compound as a versatile building block for diversity‑oriented synthesis [REFS‑4]. Its balanced cLogP and additional hydrogen‑bond acceptors relative to unsubstituted analogs support the generation of fragment libraries with favorable drug‑like properties.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.